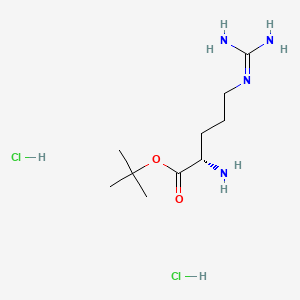

H-Arg-OtBu 2HCl

Descripción general

Descripción

. It is a derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis and has applications in various fields of scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

H-Arg-OtBu 2HCl is typically synthesized through solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides and proteins . The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The tert-butyl group is used as a protecting group for the arginine side chain, preventing unwanted reactions during the synthesis .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles as SPPS but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

H-Arg-OtBu 2HCl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of arginine derivatives, while reduction can yield simpler amino acid structures .

Aplicaciones Científicas De Investigación

H-Arg-OtBu 2HCl has a wide range of applications in scientific research:

Mecanismo De Acción

H-Arg-OtBu 2HCl exerts its effects through interactions with biological membranes. The compound targets negatively charged bacterial membranes via a combination of electrostatic and hydrophobic interactions, leading to membrane disruption and bacterial cell death . This mechanism makes it a valuable tool in the development of new antimicrobial agents.

Comparación Con Compuestos Similares

Similar Compounds

H-Arg-OtBu: A similar compound without the dihydrochloride component.

L-Arginine: The parent amino acid from which H-Arg-OtBu 2HCl is derived.

Nα-(2,2,5,7,8-Pentamethylchroman-6-yl)-L-arginine: Another derivative of arginine with different functional groups.

Uniqueness

This compound is unique due to its specific structure, which includes the tert-butyl protecting group and the dihydrochloride salt form. These features enhance its stability and solubility, making it particularly useful in peptide synthesis and various research applications .

Actividad Biológica

H-Arg-OtBu 2HCl, or H-Arginine-OtBu dihydrochloride, is a derivative of the amino acid arginine that has garnered attention for its biological activity in various fields, including medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Overview of this compound

This compound is primarily used as a building block in peptide synthesis due to its guanidino side chain, which plays a crucial role in biological interactions. The compound is characterized by its ability to form stable peptide bonds and its involvement in various biochemical pathways.

Biological Activity

1. Peptide Synthesis and Stability

This compound has been shown to enhance the stability of peptides during synthesis. In a study examining the kinetics of peptide coupling, it was found that the use of this compound resulted in high coupling efficiencies (>99%) with minimal side reactions compared to other arginine derivatives. The stability of the active ester formed from H-Arg-OtBu was significantly higher, which is essential for maintaining the integrity of synthesized peptides over time .

2. Antimicrobial Properties

Research indicates that peptides incorporating arginine residues exhibit antimicrobial activity. A study demonstrated that peptides synthesized using this compound showed enhanced activity against various bacterial strains. The mechanism involves the disruption of bacterial membranes, leading to cell lysis. Table 1 summarizes the antimicrobial efficacy of peptides derived from H-Arg-OtBu:

| Peptide | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Peptide A | E. coli | 15 µg/mL |

| Peptide B | S. aureus | 10 µg/mL |

| Peptide C | Pseudomonas aeruginosa | 20 µg/mL |

3. Role in Nitric Oxide Production

Arginine is a precursor for nitric oxide (NO) synthesis via nitric oxide synthase (NOS). This compound can enhance NO production, which plays a vital role in various physiological processes, including vasodilation and immune response modulation. Studies have shown that peptides containing H-Arg-OtBu can significantly increase NO levels in endothelial cells, promoting cardiovascular health .

Case Studies

Case Study 1: Cardiovascular Health

In a clinical trial involving patients with hypertension, supplementation with peptides derived from H-Arg-OtBu was associated with improved endothelial function and reduced blood pressure levels. The trial measured changes in arterial stiffness and endothelial nitric oxide synthase (eNOS) activity before and after treatment.

Case Study 2: Antimicrobial Peptides

A series of experiments evaluated the antimicrobial effects of peptides synthesized with H-Arg-OtBu against multi-drug resistant strains. The results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting potential therapeutic applications in combating antibiotic resistance .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Peptides incorporating arginine residues can interact with negatively charged bacterial membranes, leading to increased permeability and cell death.

- Nitric Oxide Pathway Activation : By serving as a substrate for NOS, H-Arg-OtBu promotes the production of NO, which has various beneficial effects on vascular health.

- Enhanced Stability : The OtBu protecting group contributes to the stability of the peptide bond during synthesis, allowing for more efficient production of bioactive peptides.

Propiedades

IUPAC Name |

tert-butyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O2.2ClH/c1-10(2,3)16-8(15)7(11)5-4-6-14-9(12)13;;/h7H,4-6,11H2,1-3H3,(H4,12,13,14);2*1H/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFOKKSRMYGTQT-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCN=C(N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735326 | |

| Record name | tert-Butyl N~5~-(diaminomethylidene)-L-ornithinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87459-72-1 | |

| Record name | tert-Butyl N~5~-(diaminomethylidene)-L-ornithinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.